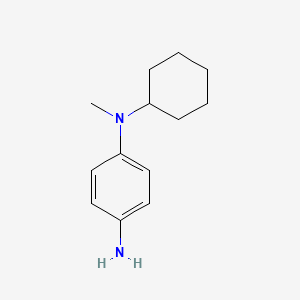

N~1~-Cyclohexyl-N~1~-methylbenzene-1,4-diamine

Vue d'ensemble

Description

N~1~-Cyclohexyl-N~1~-methylbenzene-1,4-diamine is a chemical compound belonging to the family of aromatic amines. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 120-122°C. This compound has been studied extensively for its potential therapeutic and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N1-Cyclohexyl-N~1~-methylbenzene-1,4-diamine typically involves the reaction of cyclohexylamine with 1,4-dibromobenzene under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is heated to a temperature range of 80-100°C for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of N1-Cyclohexyl-N~1~-methylbenzene-1,4-diamine may involve a continuous flow process where the reactants are fed into a reactor at controlled rates. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or distillation .

Analyse Des Réactions Chimiques

Types of Reactions

N~1~-Cyclohexyl-N~1~-methylbenzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or other reduced products.

Substitution: Electrophilic aromatic substitution reactions can occur, where the aromatic ring is substituted with different functional groups using reagents like halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3), sulfonating agents (e.g., SO3)

Major Products Formed

Oxidation: Quinones, oxidized derivatives

Reduction: Amines, reduced derivatives

Substitution: Halogenated, nitrated, or sulfonated aromatic compounds

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

N1-Cyclohexyl-N1-methylbenzene-1,4-diamine serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows for diverse chemical reactions, making it valuable in the development of new materials and chemicals. For instance, it can be utilized in the synthesis of specialty chemicals that require specific amine functionalities .

Reactivity and Mechanism

The compound's reactivity is attributed to its amino groups, which can participate in nucleophilic substitutions and coupling reactions. These properties are essential for generating complex molecular architectures in synthetic organic chemistry .

Biological Applications

Pharmacological Potential

Research indicates that derivatives of N1-cyclohexyl-N1-methylbenzene-1,4-diamine may exhibit significant biological activities. Studies have shown that related compounds possess reuptake inhibition against neurotransmitter transporters such as serotonin and norepinephrine, suggesting potential applications in treating mood disorders .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets, enhancing understanding of its pharmacological properties. Such studies are instrumental in drug discovery processes where identifying lead compounds is critical .

Industrial Applications

Specialty Chemicals Production

In industrial contexts, N1-cyclohexyl-N1-methylbenzene-1,4-diamine is used to produce specialty chemicals that serve various purposes, including additives in plastics and coatings. Its ability to modify physical properties makes it a valuable component in material science .

Safety and Handling

Due to its chemical nature, proper safety measures must be observed when handling this compound. It is classified under certain hazardous materials regulations, necessitating appropriate precautions during storage and use .

Case Study 1: Drug Development

A notable case study involved the exploration of cyclohexyl derivatives for their antidepressant properties. The compound demonstrated promising activity in preclinical models, leading to further investigations into its mechanism of action and therapeutic efficacy .

Case Study 2: Material Science

In material science research, N1-cyclohexyl-N1-methylbenzene-1,4-diamine was utilized to enhance the durability and performance of polymeric materials. The incorporation of this compound into polymer matrices resulted in improved mechanical properties and thermal stability .

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Chemical Synthesis | Intermediate for organic compounds | Synthesis of specialty chemicals |

| Biological Research | Potential antidepressant properties | Inhibition of neurotransmitter reuptake |

| Industrial Production | Additives for plastics and coatings | Enhancing material properties |

| Drug Development | Investigated for therapeutic potential | Preclinical models for mood disorders |

Mécanisme D'action

The mechanism of action of N1-Cyclohexyl-N~1~-methylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

N,N’-Dimethyl-1,4-phenylenediamine: Similar structure but with dimethyl groups instead of cyclohexyl and methyl groups.

N,N’-Diethyl-1,4-phenylenediamine: Similar structure but with diethyl groups instead of cyclohexyl and methyl groups.

Uniqueness

N~1~-Cyclohexyl-N~1~-methylbenzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for various applications .

Activité Biologique

N~1~-Cyclohexyl-N~1~-methylbenzene-1,4-diamine, also known as a benzene-1,4-diamine derivative, has garnered attention in recent years due to its diverse biological activities. This article delves into its pharmacological properties, particularly focusing on its anticancer and antimicrobial effects, supported by empirical data and case studies.

Chemical Structure and Properties

This compound is characterized by a cyclohexyl group and a methyl group attached to the nitrogen atoms of a 1,4-diamine structure. Its chemical formula is CHN, with a molecular weight of approximately 206.30 g/mol. The compound's unique structure contributes to its interaction with various biological targets.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and U87 (glioblastoma) cells.

Case Studies

- MCF-7 Cell Line Study :

- U87 Cell Line Study :

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties.

Research Findings

A study focused on the compound's activity against various bacterial strains revealed promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

These findings suggest that the compound possesses moderate antibacterial activity, making it a candidate for further exploration in antimicrobial therapies.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : It may inhibit key enzymes involved in cell proliferation and survival pathways.

- Induction of Oxidative Stress : The compound can induce oxidative stress in cancer cells, leading to apoptosis.

- Interference with DNA Repair Mechanisms : By affecting DNA repair enzymes, it may enhance the effectiveness of existing chemotherapeutics .

Propriétés

IUPAC Name |

4-N-cyclohexyl-4-N-methylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-15(12-5-3-2-4-6-12)13-9-7-11(14)8-10-13/h7-10,12H,2-6,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRWISXKIRICFAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588617 | |

| Record name | N~1~-Cyclohexyl-N~1~-methylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93087-80-0 | |

| Record name | N~1~-Cyclohexyl-N~1~-methylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.